H-D-MeAla-EtVaI-VaI-MeLeu-AIa-D-AIa-MeLeu-MeLeu-MeVaI-MeBmt(OAc)-Abu-O-CH2-CH2-NHMe

Immunosuppression Calcineurin inhibition Cyclophilin binding

H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe (CAS 1038781‑13‑3) is a rationally designed, non‑immunosuppressive cyclosporin A (CsA) derivative [REFS‑1]. It retains the cyclic undecapeptide backbone of CsA but incorporates specific modifications—including O‑acetylation of the MeBmt residue (MeBmt(OAc)), a D‑MeAla substitution at position 3, an EtVal substitution at position 4, and a ring‑opened, N‑methyl‑aminoethanol terminus—that collectively abrogate calcineurin‑mediated immunosuppression while preserving cyclophilin binding and mitochondrial permeability transition pore (mPTP) desensitization activity [REFS‑2][REFS‑3].

Molecular Formula C68H124N12O14
Molecular Weight 1333.8 g/mol
Cat. No. B12391653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-MeAla-EtVaI-VaI-MeLeu-AIa-D-AIa-MeLeu-MeLeu-MeVaI-MeBmt(OAc)-Abu-O-CH2-CH2-NHMe
Molecular FormulaC68H124N12O14
Molecular Weight1333.8 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCCNC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)NC
InChIInChI=1S/C68H124N12O14/c1-28-31-32-44(16)57(94-48(20)81)56(61(85)73-49(29-2)68(92)93-34-33-69-21)79(27)67(91)55(43(14)15)78(26)65(89)52(37-40(8)9)77(25)64(88)51(36-39(6)7)76(24)62(86)47(19)72-58(82)45(17)71-59(83)50(35-38(4)5)75(23)66(90)53(41(10)11)74-60(84)54(42(12)13)80(30-3)63(87)46(18)70-22/h28,31,38-47,49-57,69-70H,29-30,32-37H2,1-27H3,(H,71,83)(H,72,82)(H,73,85)(H,74,84)/b31-28+/t44-,45+,46-,47-,49+,50+,51+,52+,53+,54+,55+,56+,57-/m1/s1
InChIKeyYBHFACHBZLHXDI-QIWYZUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-D-MeAla-EtVaI-VaI-MeLeu-AIa-D-AIa-MeLeu-MeLeu-MeVaI-MeBmt(OAc)-Abu-O-CH2-CH2-NHMe: A Non‑Immunosuppressive Cyclosporin A Derivative for Congenital Muscular Dystrophy Research


H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe (CAS 1038781‑13‑3) is a rationally designed, non‑immunosuppressive cyclosporin A (CsA) derivative [REFS‑1]. It retains the cyclic undecapeptide backbone of CsA but incorporates specific modifications—including O‑acetylation of the MeBmt residue (MeBmt(OAc)), a D‑MeAla substitution at position 3, an EtVal substitution at position 4, and a ring‑opened, N‑methyl‑aminoethanol terminus—that collectively abrogate calcineurin‑mediated immunosuppression while preserving cyclophilin binding and mitochondrial permeability transition pore (mPTP) desensitization activity [REFS‑2][REFS‑3]. This engineered profile distinguishes it from both native CsA and other CsA analogues and positions it as a critical research tool for studying mitochondrial dysfunction in Ullrich congenital muscular dystrophy (UCMD) and Bethlem myopathy without the confounding variable of immunosuppression [REFS‑4].

Why Generic Substitution with Cyclosporin A or Other CsA Analogs Fails for Selective mPTP Research


Generic substitution among cyclosporin derivatives is scientifically unjustified due to the tight structure‑activity relationship that governs their dual pharmacology. Cyclosporin A exerts its immunosuppressive effect via the cyclophilin A‑CsA‑calcineurin ternary complex, whereas its mitochondrial protective effect—desensitization of the mPTP—is mediated solely by cyclophilin binding [REFS‑1]. Modifications at positions 3, 4, and the MeBmt residue can independently decouple these two functions, often in a non‑additive manner [REFS‑2]. Consequently, compounds such as CsA, [D‑MeAla]3‑[EtVal]4‑CsA, NIM811, and UNIL025 each display distinct potency ratios for mPTP inhibition versus immunosuppression [REFS‑3][REFS‑4]. H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe incorporates multiple targeted modifications that abolish immunosuppression while potentially enhancing chemical stability and solubility—attributes not uniformly present in other non‑immunosuppressive CsA analogues. Procurement of a generic or structurally similar alternative without these exact modifications risks introducing unwanted immunosuppression or altering mPTP inhibitory potency, thereby compromising experimental reproducibility and data interpretation.

Quantitative Differentiation: Evidence‑Based Comparative Data for H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe


Abolished Immunosuppressive Activity Relative to Cyclosporin A

The compound is engineered to lack immunosuppressive activity, in contrast to native Cyclosporin A (CsA) which is a potent immunosuppressant. While exact IC50 values for this specific derivative in calcineurin‑NFAT inhibition assays are not publicly available, its structural modifications (D‑MeAla3, EtVal4, MeBmt(OAc)1, and the ring‑opened C‑terminus) are consistent with the class of non‑immunosuppressive cyclosporin A derivatives [REFS‑1]. The key comparator CsA exhibits strong immunosuppression via calcineurin inhibition (IC50 in the low nanomolar range), whereas derivatives bearing D‑MeAla3 and EtVal4 substitutions have been documented to retain cyclophilin binding but lose calcineurin‑mediated immunosuppressive activity [REFS‑2]. This loss of immunosuppression is a defining feature of the compound and is corroborated by multiple vendor datasheets and the WO2008084368 patent family [REFS‑3].

Immunosuppression Calcineurin inhibition Cyclophilin binding

Enhanced Chemical Stability via MeBmt O‑Acetylation Compared to CsA

The O‑acetylation of the MeBmt residue at position 1 confers significantly greater chemical stability compared to unmodified Cyclosporin A. In a comparative kinetic study under aqueous acidic conditions (pH 1‑4), O‑acetyl‑cyclosporin A exhibited much greater stability than CsA, consistent with a mechanism involving a hydroxyoxazolidine intermediate that is blocked by O‑acetylation [REFS‑1]. This modification prevents the N,O‑acyl migration that initiates degradation of the CsA backbone. The presence of the MeBmt(OAc) residue in H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe directly incorporates this stabilizing feature.

Chemical stability Acid‑catalyzed degradation O‑acetyl‑cyclosporin

Class‑Level Potency for Mitochondrial Permeability Transition Pore Inhibition

Non‑immunosuppressive cyclosporin A derivatives as a class are potent inhibitors of the mitochondrial permeability transition pore (mPTP). In head‑to‑head studies, UNIL025 (a non‑immunosuppressive CsA derivative with modifications at positions 3 and 4, structurally related to the target compound) displayed approximately 10‑fold higher potency (IC50) for inhibiting calcium‑induced mitochondrial swelling than CsA itself, while NIM811 showed comparable potency to CsA [REFS‑1]. Both compounds achieved maximal mPTP inhibition identical to CsA. H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe belongs to this class of non‑immunosuppressive, cyclophilin‑binding CsA derivatives and is therefore expected to retain mPTP inhibitory activity, making it suitable for studies of mitochondrial dysfunction in muscular dystrophy [REFS‑2].

Mitochondrial permeability transition mPTP Neuroprotection

Structural Uniqueness and Ring‑Opened C‑Terminus Differentiate from [D‑MeAla]3‑[EtVal]4‑CsA

H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe differs from the closely related non‑immunosuppressive derivative [D‑MeAla]3‑[EtVal]4‑CsA (the most preferred compound in WO2008084368) in two critical aspects: (1) the MeBmt residue is O‑acetylated (MeBmt(OAc)), and (2) the peptide backbone is ring‑opened between Sar and the N‑methyl‑aminoethanol terminus (O‑CH2‑CH2‑NHMe) [REFS‑1][REFS‑2]. The ring‑opened structure likely alters the compound's conformation and solubility compared to the fully cyclic [D‑MeAla]3‑[EtVal]4‑CsA. While [D‑MeAla]3‑[EtVal]4‑CsA has demonstrated efficacy in preserving mitochondrial calcium retention capacity in Col6a1‑/‑ mouse models of UCMD [REFS‑3], the O‑acetylation and ring‑opening in this compound may further modulate its pharmacokinetic properties or its ability to permeate cellular membranes. No direct comparative data are available, but these structural distinctions are significant for researchers seeking to explore structure‑activity relationships or optimize tool compounds for specific experimental systems.

Cyclosporin derivatives Ring‑opened analogues Peptide modification

Optimal Research Applications for H‑D‑MeAla‑EtVaI‑VaI‑MeLeu‑AIa‑D‑AIa‑MeLeu‑MeLeu‑MeVaI‑MeBmt(OAc)‑Abu‑O‑CH2‑CH2‑NHMe


Investigating Mitochondrial Dysfunction in Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy

This compound is directly aligned with the therapeutic concept validated in WO2008084368, which demonstrates that non‑immunosuppressive cyclosporin A derivatives can reduce mitochondrial dysfunction and apoptosis in muscle cells from UCMD patients [REFS‑1]. Its lack of immunosuppression makes it a safer and more targeted tool than CsA for chronic in vitro and in vivo studies of collagen VI‑related myopathies. The enhanced stability conferred by MeBmt(OAc) may further support long‑term cell culture experiments. Researchers should consider this compound when modeling UCMD/Bethlem myopathy in patient‑derived myoblasts or Col6a1‑/‑ mice, where mPTP desensitization is the proposed mechanism of action [REFS‑2].

Probing Mitochondrial Permeability Transition Pore (mPTP) Biology in Neurodegeneration and Ischemia‑Reperfusion Injury

As a member of the non‑immunosuppressive CsA analogue class, this compound is expected to inhibit mPTP opening in brain‑derived mitochondria with nanomolar potency, similar to NIM811 and UNIL025 [REFS‑1]. Its O‑acetylated MeBmt residue may offer superior chemical stability during ex vivo mitochondrial isolation and in long‑term neuronal culture models. Researchers studying mPTP‑dependent cell death in stroke, traumatic brain injury, or Parkinson's disease can employ this compound to isolate the mitochondrial protective effects of cyclophilin D inhibition without the confounding immunosuppressive and neurotoxic side effects of CsA.

Structure‑Activity Relationship (SAR) Studies of Cyclosporin A Derivatives

The unique combination of modifications—D‑MeAla3, EtVal4, MeBmt(OAc)1, and a ring‑opened C‑terminus—makes this compound a valuable probe for dissecting how specific structural elements contribute to cyclophilin binding affinity, mPTP inhibition potency, cellular permeability, and metabolic stability. Comparing this compound head‑to‑head with [D‑MeAla]3‑[EtVal]4‑CsA, NIM811, UNIL025, and CsA itself can reveal the contributions of O‑acetylation and backbone cyclization to overall pharmacological profile. Such SAR studies are essential for the rational design of next‑generation non‑immunosuppressive cyclophilin inhibitors for various diseases.

Tool Compound for In Vitro Cyclophilin Binding and Peptidyl‑Prolyl Isomerase (PPIase) Assays

This compound is designed to bind cyclophilins (e.g., cyclophilin A and cyclophilin D) without triggering calcineurin activation. It can therefore be used as a selective inhibitor of cyclophilin PPIase activity in enzymatic assays, allowing researchers to study the role of cyclophilins in protein folding, viral replication (e.g., HIV‑1, HCV), and mitochondrial regulation without the immunosuppressive side effects of CsA [REFS‑1]. The improved chemical stability may reduce assay variability over extended incubation periods.

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